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Compound of Interest

Compound Name: ML202

Cat. No.: B15578613 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the biological activity of ML202, a potent activator of Pyruvate Kinase

M2 (PKM2), with other known PKM2 activators. The information is presented to support

independent verification and guide future research endeavors.

Pyruvate Kinase M2 (PKM2) is a key enzyme in cellular metabolism, particularly in cancer

cells, where it plays a crucial role in the Warburg effect. PKM2 can exist in a highly active

tetrameric state and a less active dimeric state. The activation of PKM2 shifts the equilibrium

towards the tetrameric form, impacting glycolytic pathways and downstream signaling. ML202
has been identified as a potent small molecule activator of PKM2. This guide compares its

activity with other well-characterized PKM2 activators: TEPP-46 (ML265), DASA-58, and

Mitapivat (AG-348).

Quantitative Comparison of PKM2 Activators
The following table summarizes the reported potency of ML202 and its alternatives in activating

PKM2. The half-maximal activation concentration (AC50) or effective concentration (EC50)

values from both biochemical and cellular assays are presented for a comprehensive

comparison.
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Compound
Biochemical AC50/IC50
(nM)

Cellular AC50/EC50 (µM)

ML202 73 (IC50)[1] Not Reported

TEPP-46 (ML265) 92[2][3] Not Reported

DASA-58 38[4] 19.6[5]

Mitapivat (AG-348) Not Reported for PKM2 Not Reported for PKM2

PKM2 Signaling Pathway and Activator Mechanism
PKM2 is a central regulator of glycolysis and plays a pivotal role in the metabolic

reprogramming of cancer cells, often referred to as the Warburg effect. In this state, cancer

cells favor aerobic glycolysis, converting glucose to lactate even in the presence of oxygen.

This metabolic shift allows for the diversion of glycolytic intermediates into biosynthetic

pathways necessary for rapid cell proliferation.[6][7]

The activity of PKM2 is tightly regulated, existing in a dynamic equilibrium between a highly

active tetrameric form and a less active dimeric form.[8] Small molecule activators like ML202,

TEPP-46, and DASA-58 bind to PKM2 and stabilize the active tetrameric conformation. This

activation of PKM2 enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate,

thereby promoting ATP production and reducing the pool of glycolytic intermediates available

for anabolic processes.[8]

Furthermore, the dimeric form of PKM2 can translocate to the nucleus and act as a co-activator

for transcription factors such as Hypoxia-Inducible Factor 1-alpha (HIF-1α).[6][9] This

interaction promotes the expression of genes involved in glycolysis and angiogenesis, further

contributing to the cancerous phenotype.[10] By promoting the tetrameric state, PKM2

activators can sequester PKM2 in the cytoplasm, thereby inhibiting its nuclear functions.
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PKM2 signaling pathway and points of intervention by activators.

Experimental Protocols
Accurate assessment of PKM2 activation is crucial for compound evaluation. Two common in

vitro methods are the Lactate Dehydrogenase (LDH)-coupled assay and the Kinase-Glo®

luminescent assay.

Lactate Dehydrogenase (LDH)-Coupled PKM2 Activity
Assay
This spectrophotometric assay continuously measures the production of pyruvate by PKM2.

The pyruvate is then converted to lactate by LDH, a process that involves the oxidation of

NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the PKM2

activity.[11]
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Materials:

Recombinant human PKM2 enzyme

Phosphoenolpyruvate (PEP)

Adenosine diphosphate (ADP)

Nicotinamide adenine dinucleotide (NADH)

Lactate Dehydrogenase (LDH)

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂)

Test compounds (e.g., ML202) dissolved in DMSO

UV-transparent 96-well plate

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

Prepare a master mix: Combine PEP, ADP, NADH, and LDH in the assay buffer to the

desired final concentrations.

Compound addition: Add the test compound or DMSO (vehicle control) to the wells of the 96-

well plate.

Initiate the reaction: Add the PKM2 enzyme to the master mix and immediately dispense the

mixture into the wells containing the test compounds.

Kinetic measurement: Immediately place the plate in the spectrophotometer and measure

the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set

period (e.g., 20-30 minutes).

Data analysis: Calculate the initial reaction rate (V₀) from the linear portion of the absorbance

vs. time curve. Determine the percent activation relative to the vehicle control.
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Workflow for the LDH-coupled PKM2 activity assay.

Kinase-Glo® Luminescent PKM2 Activity Assay
This assay measures the amount of ATP remaining in the reaction after the PKM2-catalyzed

conversion of PEP and ADP to pyruvate and ATP. The Kinase-Glo® reagent contains

luciferase, which produces a luminescent signal proportional to the ATP concentration. A higher

luminescent signal indicates lower PKM2 activity (less ATP consumed).[12][13]

Materials:

Recombinant human PKM2 enzyme

Phosphoenolpyruvate (PEP)

Adenosine diphosphate (ADP)

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

Assay Buffer (as recommended by the kit)

Test compounds (e.g., ML202) dissolved in DMSO

White, opaque 96-well plate

Luminometer

Procedure:
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Set up the kinase reaction: In the wells of a white 96-well plate, combine the assay buffer,

PKM2 enzyme, PEP, and the test compound or DMSO (vehicle control).

Initiate the reaction: Add ADP to all wells to start the enzymatic reaction.

Incubate: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes)

to allow the reaction to proceed.

Add Kinase-Glo® reagent: Add an equal volume of the reconstituted Kinase-Glo® reagent to

each well.

Incubate: Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the

luminescent signal.

Measure luminescence: Read the luminescent signal using a luminometer.

Data analysis: A lower luminescent signal corresponds to higher ATP consumption and

therefore higher PKM2 activity. Calculate the percent activation relative to the vehicle control.
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Reagent
Incubate for

Signal Stabilization Measure Luminescence Calculate Percent
Activation
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Workflow for the Kinase-Glo® luminescent PKM2 activity assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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